molecular formula C16H16N4O3 B15082220 N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide

N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide

Cat. No.: B15082220
M. Wt: 312.32 g/mol
InChI Key: LWHABUHBRDQMAL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a pyridinylmethylene group, and a hydrazinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide typically involves the condensation of 4-ethoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then reacted with ethyl acetoacetate under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)acetamide
  • N-(4-hydroxyphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C16H16N4O3/c1-2-23-14-7-5-13(6-8-14)19-15(21)16(22)20-18-11-12-4-3-9-17-10-12/h3-11H,2H2,1H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

LWHABUHBRDQMAL-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.